molecular formula C15H10FNO2 B595047 Methyl 5-(4-cyanophenyl)-2-fluorobenzoate CAS No. 1365272-84-9

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate

Cat. No. B595047
M. Wt: 255.248
InChI Key: XKZNGXBXWQJUNP-UHFFFAOYSA-N
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Description

“Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is a chemical compound with the molecular formula C13H9NO3 . It is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular weight of “Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is 227.22 g/mol . The compound’s structure includes a furan ring, a cyanophenyl group, and a methyl ester group .


Physical And Chemical Properties Analysis

“Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” appears as a solid, with a melting point of 154-158 °C . It has a molecular weight of 227.22 g/mol .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : “Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is used as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants that act specifically by inhibiting serotonin (5-HT) uptake .
    • Methods of Application : The compound is synthesized using ketoreductases capable of performing chiral selective reduction . Optimum parameters for maximum conversion and chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
    • Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .
  • Synthesis of Benzohydrols

    • Summary of Application : “Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is also used in the synthesis of benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
    • Methods of Application : These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .
    • Results or Outcomes : The specifics of the results or outcomes of this application were not detailed in the source .
  • Synthesis of Furan Derivatives

    • Summary of Application : “Methyl 5-(4-cyanophenyl)furan-2-carboxylate” is used in the synthesis of furan derivatives . Furan derivatives are important in the pharmaceutical industry as they are found in a wide range of bioactive compounds .
    • Methods of Application : The compound is synthesized using various catalysts and reagents under controlled conditions . The specifics of the methods of application were not detailed in the source .
    • Results or Outcomes : The specifics of the results or outcomes of this application were not detailed in the source .
  • Synthesis of Furan Derivatives

    • Summary of Application : “Methyl 5-(4-cyanophenyl)furan-2-carboxylate” is used in the synthesis of furan derivatives . Furan derivatives are important in the pharmaceutical industry as they are found in a wide range of bioactive compounds .
    • Methods of Application : The compound is synthesized using various catalysts and reagents under controlled conditions . The specifics of the methods of application were not detailed in the source .
    • Results or Outcomes : The specifics of the results or outcomes of this application were not detailed in the source .

Safety And Hazards

“Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is classified as having acute toxicity if swallowed (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

methyl 5-(4-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZNGXBXWQJUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742926
Record name Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate

CAS RN

1365272-84-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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